molecular formula C21H21N3O3 B2930549 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-83-5

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2930549
CAS No.: 851095-83-5
M. Wt: 363.417
InChI Key: KLYKXYNHCCBUOR-UHFFFAOYSA-N
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Description

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically relevant motifs: a 1,3,4-oxadiazole heterocycle and a tetrahydronaphthalene (tetralin) system. The 1,3,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, often employed in drug design to modulate a compound's electronic properties, metabolic stability, and hydrogen-bonding capacity . This moiety is present in several approved therapeutics and is frequently investigated for its diverse biological activities, which include anticonvulsant and antitumor properties . The tetrahydronaphthalene group provides a partially saturated bicyclic framework that can influence the molecule's lipophilicity and its ability to interact with biological targets through pi-stacking interactions. The compound is assembled via an amide coupling reaction, linking the phenoxy-propanamide chain to the 2-amino-1,3,4-oxadiazole core, a common strategy in the synthesis of such heterocyclic derivatives . While specific docking and clinical data for this exact molecule may be limited, its structural features make it a valuable chemical tool for probing biological systems. Researchers can utilize this compound as a scaffold for developing novel therapeutic agents, particularly in areas such as central nervous system (CNS) disorders and oncology, where related analogues have shown promise . It is supplied as a high-purity material for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(12-13-26-18-8-2-1-3-9-18)22-21-24-23-20(27-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYKXYNHCCBUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest due to its potential biological activities. The structure incorporates a phenoxy group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of approximately 349.4 g/mol. The compound features a tetrahydronaphthalene core linked to an oxadiazole ring, which is critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

  • A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives showed significant antibacterial activity against Mycobacterium bovis BCG. The binding affinity to the enoyl reductase (InhA) enzyme was identified as a key mechanism for disrupting mycolic acid synthesis in bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivityTarget Organism
8aStrongMycobacterium bovis BCG
8bStrongMycobacterium bovis BCG

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • A recent investigation revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AJurkat<10
Compound BHT-29<15

Neuroprotective Effects

In silico studies suggest that oxadiazole derivatives may also serve as potential neuroprotective agents:

  • Research indicates that certain derivatives can inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Compounds with a similar structure to this compound exhibited IC50 values as low as 5.07 µM with favorable selectivity ratios .

Case Studies

  • Antimicrobial Study : Dhumal et al. synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity.
  • Cytotoxicity Assessment : A series of compounds were evaluated for their cytotoxic effects on Jurkat and HT-29 cell lines. The findings revealed that modifications in the naphthalene moiety could lead to increased potency against cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents on the Oxadiazole Core

Key Compounds :

  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-3-(Trifluoromethyl)Benzamide (6) : Substituted with a trifluoromethyl group, this derivative exhibits moderate yield (15%) and high purity (95.5%) .
  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Bromobenzamide (7) : Bromo-substituted analog with higher yield (50%) and comparable purity (95.3%) .
  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Isopropoxybenzamide (8) : Isopropoxy-substituted derivative with low yield (12%) but excellent purity (97.9%) .

Comparison :

Compound Substituent Yield (%) Purity (%) Key Features
6 CF₃ 15 95.5 Electron-withdrawing group; potential enhanced metabolic stability
7 Br 50 95.3 Halogenation for improved binding affinity
8 O-iPr 12 97.9 Electron-donating group; may influence solubility

In contrast, the isopropoxy group in 8 may increase hydrophobicity, affecting bioavailability .

Triazole-Based Derivatives

Key Compounds :

  • 2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a–m) : Synthesized via 1,3-dipolar cycloaddition, these triazole derivatives feature naphthalene and arylacetamide groups .

Comparison :

  • Structural Differences : Replacement of oxadiazole with triazole alters hydrogen-bonding capacity and aromatic stacking interactions.
  • Spectroscopic Data: IR spectra of 6b (nitrophenyl variant) show strong NO₂ absorption at 1504 cm⁻¹, while 6c exhibits triazole-related peaks at 1535 cm⁻¹ .
  • Biological Implications : Triazoles may offer superior kinase inhibition due to their ability to coordinate metal ions, a feature less prominent in oxadiazoles.

Oxadiazole Derivatives with Anticancer Activity

Key Compounds :

  • N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]ThioAcetamide (9) : Demonstrates potent apoptotic activity in A549 and C6 cell lines, surpassing cisplatin in mitochondrial depolarization .
  • N-(6-Methoxybenzothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]ThioAcetamide (6) : Induces higher caspase-3 activation than cisplatin .

Comparison :

Compound Substituent Biological Effect Mechanism
9 Nitrothiazolyl Apoptosis induction (A549, C6) Mitochondrial depolarization
6 Methoxybenzothiazolyl Caspase-3 activation Apoptotic pathway modulation

Sulfonyl- and Thioether-Linked Analogues

Key Compounds :

  • 4-((4-Methoxyphenyl)Sulfonyl)-N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)Butanamide : Features a sulfonyl group and extended carbon chain (MW: 455.5), likely improving solubility and sulfonamide-targeted binding .
  • N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazol-5-yl]Propanamide : Contains a thioether linkage, which may enhance stability and redox activity .

Comparison :

  • Sulfonyl vs. Thioether : Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers may facilitate prodrug activation or metal coordination .

Spectroscopic Analysis

  • ¹H NMR : Oxadiazole derivatives show characteristic peaks for tetrahydronaphthalene (δ 1.5–2.5 ppm) and amide protons (δ 8.0–10.0 ppm) .
  • HRMS : Triazole derivatives (e.g., 6b ) exhibit accurate mass matching (calc. 404.1359 vs. found 404.1348), confirming structural integrity .

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